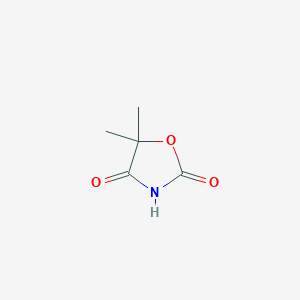
Nervonic acid methyl ester
Overview
Description
Nervonic Acid Methyl Ester, also known as Methyl cis-15-tetracosenoate, is a fatty acid methyl ester derived from Nervonic Acid. Nervonic Acid is a very-long-chain monounsaturated fatty acid predominantly found in the white matter of mammalian brains. It plays a crucial role in brain development and the repair and regeneration of nerve fibers . This compound is often used in scientific research and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Nervonic acid methyl ester, also known as Methyl nervonate or Methyl (Z)-tetracos-15-enoate or METHYL CIS-15-TETRACOSENOATE, is a very long chain fatty acid . It is particularly abundant in sphingolipids, such as sphingomyelin in the myelin sheath of nerve fibers . Therefore, the primary targets of this compound are the sphingolipids in the nervous tissue .
Mode of Action
The compound interacts with its targets, the sphingolipids, by integrating into the myelin sheath of nerve fibers . This interaction results in the enrichment of the nervous tissue, which is crucial for the proper functioning of the nervous system .
Biochemical Pathways
The biosynthesis of this compound starts from oleic acid through fatty acid elongation . In this process, malonyl-CoA and long-chain acyl-CoA are first condensed by a rate-limiting enzyme 3-ketoacyl-CoA synthase (KCS) . It has also been reported that desaturases in a few plants can catalyze very long-chain saturated fatty acid into Nervonic acid .
Pharmacokinetics
It is known that the compound is an ester version of the free acid, which may be more suitable for the formulation of fatty acid-containing diets and dietary supplements .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It plays a critical role in the treatment of psychotic disorders and neurological development . It is poorly produced in demyelinating disorders, including multiple sclerosis and adrenoleukodystrophy, suggesting that dietary supplementation may be beneficial .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nervonic Acid Methyl Ester can be synthesized through the esterification of Nervonic Acid with methanol in the presence of an acid catalyst. The reaction typically involves heating Nervonic Acid and methanol with a strong acid such as sulfuric acid to form the ester. The reaction conditions include:
Temperature: 60-70°C
Catalyst: Sulfuric acid
Reaction Time: 4-6 hours
Industrial Production Methods: Industrial production of this compound involves the extraction of Nervonic Acid from natural sources such as plant seed oils, followed by esterification. The process includes:
Extraction: Nervonic Acid is extracted from plant seed oils using solvents.
Esterification: The extracted Nervonic Acid is then esterified with methanol in the presence of an acid catalyst to produce this compound
Chemical Reactions Analysis
Types of Reactions: Nervonic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding epoxides and hydroxylated products.
Reduction: The ester can be reduced to form the corresponding alcohol.
Hydrolysis: Acidic or basic hydrolysis of this compound yields Nervonic Acid and methanol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products:
Oxidation: Epoxides and hydroxylated products.
Reduction: Nervonic Alcohol.
Hydrolysis: Nervonic Acid and methanol
Scientific Research Applications
Nervonic Acid Methyl Ester has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acids and long-chain alcohols.
Biology: Studied for its role in the development and repair of nerve tissues.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as multiple sclerosis and adrenoleukodystrophy.
Industry: Used in the formulation of dietary supplements and nutraceuticals .
Comparison with Similar Compounds
Erucic Acid Methyl Ester: Another very-long-chain monounsaturated fatty acid methyl ester with similar properties but differs in the position of the double bond.
Oleic Acid Methyl Ester: A monounsaturated fatty acid methyl ester with a shorter chain length.
Linoleic Acid Methyl Ester: A polyunsaturated fatty acid methyl ester with two double bonds.
Uniqueness: Nervonic Acid Methyl Ester is unique due to its specific role in the nervous system and its ability to promote the repair and regeneration of nerve tissues. Its long-chain structure and specific double bond position make it particularly effective in forming nervonyl sphingolipids .
Properties
IUPAC Name |
methyl (Z)-tetracos-15-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h10-11H,3-9,12-24H2,1-2H3/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINIZSBLAFHZCP-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311780 | |
| Record name | Nervonic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2733-88-2 | |
| Record name | Nervonic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2733-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (Z)-tetracos-15-enoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002733882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nervonic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (Z)-tetracos-15-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of nervonic acid methyl ester, and how is it typically isolated?
A1: this compound is found naturally in various sources, including Acer Truncatum buge oil [] and Indian mustard plant (Brassica juncea) oil []. In the case of Acer Truncatum buge oil, the isolation process involves first converting the oil's fatty acids into fatty acid methyl esters. This compound is then separated from this mixture using a urea-inclusion method, which selectively traps the desired compound [].
Q2: Can you describe the structural characteristics of this compound?
A2: this compound, also known as methyl nervonate or methyl (Z)-tetracos-15-enoate, is a long-chain fatty acid methyl ester. While the provided research papers don't explicitly state its molecular formula and weight, these can be deduced from its structure:
Q3: The research mentions the identification of this compound in Indian mustard plant oil. What was the context of this identification, and what other fatty acid methyl esters were found alongside it?
A3: The research on Indian mustard plant oil aimed to study the impact of potassium and liquid humate on oil yield and composition []. Gas Chromatography-Coupled with Mass Spectrometry (GC-MS) analysis revealed this compound as a minor component of the oil. Major components included unsaturated fatty acid methyl esters like linoleic acid methyl ester, methyl 11-eicosenoate, and ethyl 13-docosenoate. Other identified compounds included palmitic acid methyl ester, stearic acid methyl ester, methyl 18-methylnonadecanoate, lignoceric acid methyl ester, and cis-13-eicosenoic acid methyl ester [].
Q4: One paper explored the production of biodiesel from chicken fat using subcritical methanol. Was this compound identified in the resulting biodiesel, and what does this imply about the chicken fat itself?
A4: Yes, this compound was one of the identified components in the biodiesel produced from chicken fat using the subcritical methanol process []. This finding implies that the original chicken fat contained nervonic acid, which was then converted to its methyl ester during the transesterification reaction involved in biodiesel production.
Q5: Apart from its presence in natural sources and biodiesel, is there any research highlighting other potential applications of this compound?
A5: While the provided research focuses on this compound in naturally occurring contexts, its presence in Aspergillus neoniveus, a fungus known to produce bioactive compounds, suggests further research potential []. Although not directly investigated in these papers, the identification of this compound alongside other bioactive metabolites hints at possible applications in areas such as pharmaceuticals or agricultural chemistry. Further investigation is needed to explore these possibilities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)
![5-[Hexadecyl[(1-hydroxy-2-naphthyl)carbonyl]amino]isophthalic acid](/img/structure/B107757.png)

